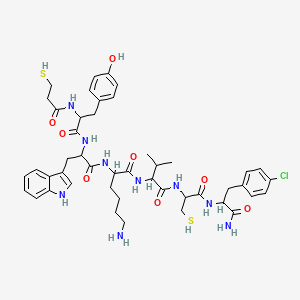
deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is characterized by its unique sequence of amino acids, including a chlorinated phenylalanine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The chlorinated phenylalanine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated phenylalanine under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 depends on its interaction with specific molecular targets. These interactions can involve:
Binding to Receptors: The peptide may bind to cell surface receptors, triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2: Similar structure but lacks the chlorinated phenylalanine.
Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2: Contains an amino group on cysteine.
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Br)-NH2: Contains a brominated phenylalanine instead of chlorinated.
Uniqueness
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 is unique due to the presence of the chlorinated phenylalanine residue, which can impart distinct chemical and biological properties compared to its non-chlorinated or differently halogenated counterparts.
Propriétés
Formule moléculaire |
C46H60ClN9O8S2 |
|---|---|
Poids moléculaire |
966.6 g/mol |
Nom IUPAC |
6-amino-N-[1-[[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H60ClN9O8S2/c1-26(2)40(46(64)55-38(25-66)45(63)53-35(41(49)59)21-27-10-14-30(47)15-11-27)56-42(60)34(9-5-6-19-48)52-44(62)37(23-29-24-50-33-8-4-3-7-32(29)33)54-43(61)36(51-39(58)18-20-65)22-28-12-16-31(57)17-13-28/h3-4,7-8,10-17,24,26,34-38,40,50,57,65-66H,5-6,9,18-23,25,48H2,1-2H3,(H2,49,59)(H,51,58)(H,52,62)(H,53,63)(H,54,61)(H,55,64)(H,56,60) |
Clé InChI |
RCVDOCQSBXOOSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
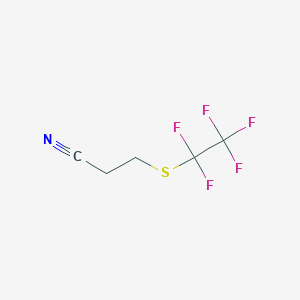

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)
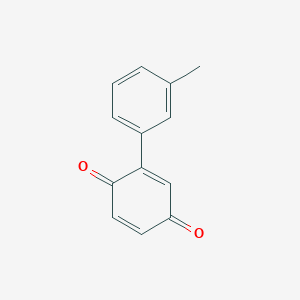
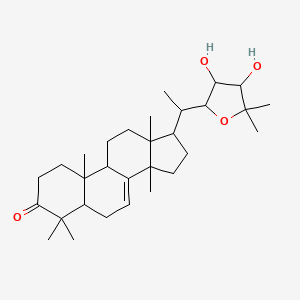
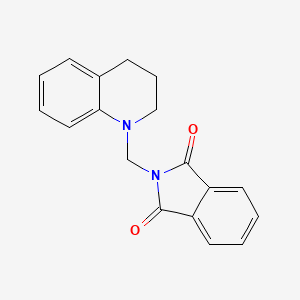
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)
![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
